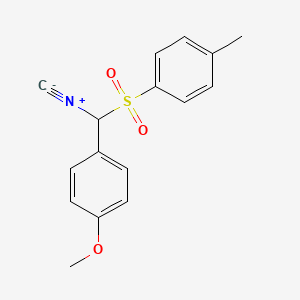

3-碘-1H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The 1,2,4-triazole nucleus is a significant scaffold in heterocyclic chemistry, known for its presence in compounds with a wide array of biological activities. Although the provided papers do not specifically discuss 3-iodo-1H-1,2,4-triazole, they offer insights into the general chemistry and applications of 1,2,4-triazoles and their derivatives. For instance, 1,2,4-triazoles are highlighted for their role in the design of receptor ligands to enhance pharmacokinetic properties . The triazole ring is also noted for its bioisosteric properties, which make it a versatile tool in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,2,4-triazoles can be achieved through various methods. One common approach is the azide-alkyne cycloaddition, also known as the click reaction, which is a cornerstone of click chemistry . This method is highly valued for its efficiency and the high yield of the end product. Additionally, the synthesis of 1,2,4-triazoles can involve transamination reactions and Vilsmeier reactions, as described in the synthesis of tetraiodo-4,4′-bi-1,2,4-triazole . The review of synthesis methods for 1,2,3-/1,2,4-triazoles provides a comprehensive overview of the various nitrogen sources that can be used in the synthesis of these compounds .

Molecular Structure Analysis

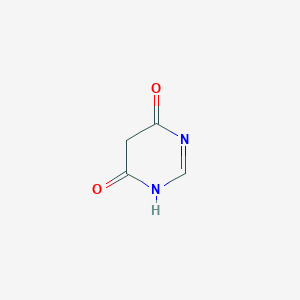

The molecular structure of triazole derivatives is characterized by the presence of three nitrogen atoms within a five-membered ring. This structure allows for a range of supramolecular interactions, such as hydrogen and halogen bonding, as well as coordination chemistry . The crystal structure of 1,1'-azobis-1,2,3-triazole, a related compound, has been determined by X-ray crystallographic analysis, which could provide insights into the structural aspects of triazole derivatives .

Chemical Reactions Analysis

Triazoles can undergo various chemical reactions, including alkylation and quaternization, leading to the formation of triazolium salts . These salts can be further transformed into ionic liquids, which have a range of applications due to their unique properties. The functionalization of triazoles can also be achieved through aminocarbonylation and aryloxycarbonylation, as demonstrated with 4-iodo-1,2,3-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the thermal analysis of tetraiodo-4,4′-bi-1,2,4-triazole indicates that it decomposes at high temperatures, which is a common characteristic of many organic compounds . The presence of the triazole ring imparts strong antimicrobial and antifouling properties, which are beneficial in the design of functional coatings . The triazole ring's ability to mimic different functional groups also contributes to its widespread use in medicinal chemistry .

科学研究应用

合成途径和化学性质

对1,2,4-三唑衍生物的探索,包括3-碘-1H-1,2,4-三唑,已经非常广泛,因为它们在开发具有多样生物活性的新药物中发挥着重要作用。这些化合物特别引人注目的是它们的结构变化和在创造新型药理药物中的潜力。由于1,2,4-三唑的合成具有广泛的生物活性,包括抗菌、抗真菌、抗氧化、抗炎和抗病毒性能,因此其合成一直是研究的焦点。人们特别强调了开发新的、更高效的合成方法,符合绿色化学原则,强调了在化学合成中需要可持续和节能的方法(Ferreira et al., 2013)。

生物学和药理学研究

最近的研究突显了1,2,4-三唑衍生物在医学和制药研究中的巨大潜力。这些化合物展示了广泛的生物活性,包括抗菌、抗真菌、抗氧化、抗炎和抗病毒效果。1,2,4-三唑对化学建模的多功能性以及它们在开发治疗各种疾病的新药物方面的应用,一直是科学研究中一个有前途的方向。对这些衍生物的探索为发现针对新兴疾病和耐药细菌的新原型药物提供了机会,特别是针对全球大规模人口的忽视疾病(Ohloblina, 2022)。

材料科学和工业应用

除了制药业,1,2,4-三唑,包括3-碘-1H-1,2,4-三唑,在材料科学和工业过程中也有应用。这些衍生物已被用作金属的缓蚀剂,展示了它们在各种侵蚀介质中保护金属表面免受腐蚀的潜力。1,2,4-三唑衍生物在酸性条件下的稳定性和无毒性使其适用于工业和材料科学中的环保应用(Hrimla et al., 2021)。

未来方向

Triazoles, including 3-Iodo-1H-1,2,4-triazole, are becoming potential drug candidates for the scientific community . Given the importance of the triazole scaffold, its synthesis has attracted much attention . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

属性

IUPAC Name |

5-iodo-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2IN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCNOSBFEDSBOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378181 |

Source

|

| Record name | 3-iodo-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7411-20-3 |

Source

|

| Record name | 3-iodo-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)